molecular formula C19H25N3O4S B2921508 1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one CAS No. 942873-14-5

1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one

Cat. No.: B2921508
CAS No.: 942873-14-5
M. Wt: 391.49
InChI Key: ITVQYJLXHTVFMQ-UHFFFAOYSA-N
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Description

1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one is a complex organic compound that features a pyrazole ring substituted with a piperidine sulfonyl group and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced via sulfonylation of the pyrazole ring using piperidine sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylphenoxy Group: The final step involves the etherification of the intermediate compound with 4-methylphenol using a suitable coupling agent like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-chlorophenoxy)ethan-1-one: Similar structure but with a chlorophenoxy group instead of a methylphenoxy group.

    1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-fluorophenoxy)ethan-1-one: Similar structure but with a fluorophenoxy group.

Uniqueness

The uniqueness of 1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine sulfonyl group enhances its solubility and reactivity, while the methylphenoxy group provides additional sites for chemical modification.

Properties

IUPAC Name

1-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-14-7-9-17(10-8-14)26-13-18(23)22-16(3)19(15(2)20-22)27(24,25)21-11-5-4-6-12-21/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVQYJLXHTVFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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